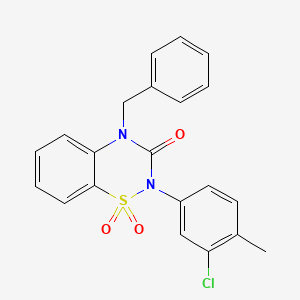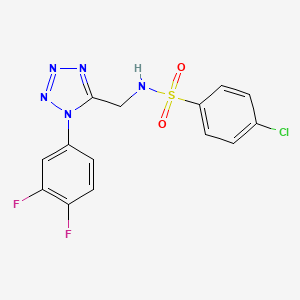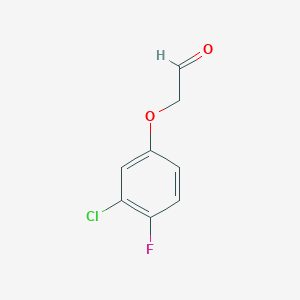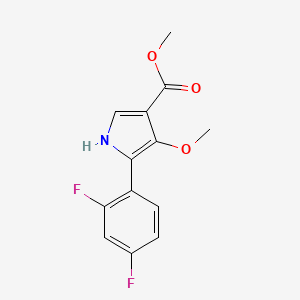
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as 'DFPM' and belongs to the class of pyrrole carboxylates.
作用機序
The mechanism of action of DFPM involves its ability to modulate various signaling pathways in the body. DFPM has been found to inhibit the activity of protein kinases, which are enzymes involved in cell signaling. It has also been shown to inhibit the activity of transcription factors, which are proteins that regulate gene expression. DFPM has been found to modulate the activity of various receptors, including the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DFPM has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. DFPM has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, DFPM has been found to increase the levels of neurotrophic factors, which promote the growth and survival of neurons.
実験室実験の利点と制限
DFPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DFPM has also been found to have low toxicity, making it a safe compound to use in experiments. However, DFPM has certain limitations, including its low solubility in water and its limited bioavailability.
将来の方向性
There are several future directions for the research on DFPM. One potential direction is to study its potential use in treating Alzheimer's disease. DFPM has been found to protect against neurodegeneration, and it may have potential as a therapeutic agent for Alzheimer's disease. Another potential direction is to study its potential use in treating inflammatory disorders. DFPM has been found to have anti-inflammatory properties, and it may have potential as a treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of DFPM and to optimize its pharmacological properties.
合成法
The synthesis method of DFPM involves the reaction of 2,4-difluoroaniline with methyl 4-methoxyacetoacetate in the presence of a base such as potassium carbonate. This reaction yields the intermediate compound, which is then treated with phosphorus oxychloride to obtain the final product.
科学的研究の応用
DFPM has been extensively studied for its potential use in treating various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DFPM has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DFPM has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
特性
IUPAC Name |
methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-18-12-9(13(17)19-2)6-16-11(12)8-4-3-7(14)5-10(8)15/h3-6,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNUDNHYRCDZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C1C(=O)OC)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2817538.png)
![2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817541.png)
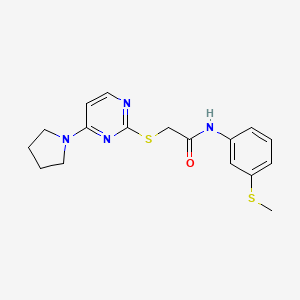
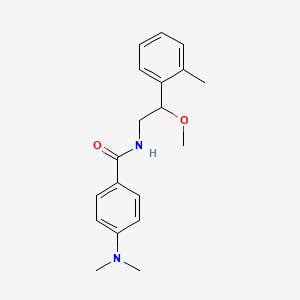
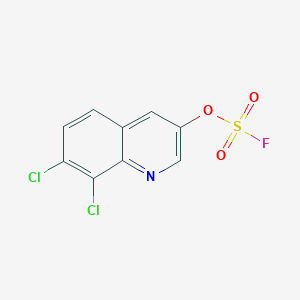
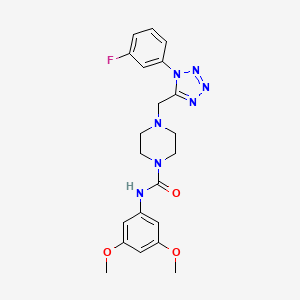
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2817547.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2817551.png)
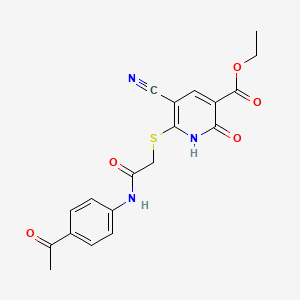
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-](/img/structure/B2817554.png)
![2-(1H-indol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2817555.png)
